1: Morrey JD, Smee DF, Sidwell RW, Tseng C. Identification of active antiviral compounds against a New York isolate of West Nile virus. Antiviral Res. 2002 Jul;55(1):107-16. PubMed PMID: 12076755.
2: Zhou J, Riley CM, Schowen RL. In vitro metabolism studies of the prodrug, 2',3',5'-triacetyl-6-azauridine, utilizing an automated analytical system. J Pharm Biomed Anal. 2001 Dec;26(5-6):701-16. PubMed PMID: 11600283.
3: Zhou J, Shearer EC, Hong J, Riley CM, Schowen RL. Automated analytical systems for drug development studies. V. A system for enzyme kinetic studies. J Pharm Biomed Anal. 1996 Sep;14(12):1691-8. PubMed PMID: 8887716.
4: Riley CM, Mummert MA, Zhou J, Schowen RL, Vander Velde DG, Morton MD, Slavik M. Hydrolysis of the prodrug, 2',3',5'-triacetyl-6-azauridine. Pharm Res. 1995 Sep;12(9):1361-70. PubMed PMID: 8570536.
5: Merkel PA, Letourneau EN, Polisson RP. Investigational agents for rheumatoid arthritis. Rheum Dis Clin North Am. 1995 Aug;21(3):779-96. Review. PubMed PMID: 8619099.
6: Drell W, Welch AD. Azaribine-homocystinemia-thrombosis in historical perspective. Pharmacol Ther. 1989;41(1-2):195-206. Review. PubMed PMID: 2469090.
7: Alper JC, Wiemann MC, Rueckl FS, McDonald CJ, Calabresi P. Rationally designed combination chemotherapy for the treatment of patients with recalcitrant psoriasis. J Am Acad Dermatol. 1985 Oct;13(4):567-77. PubMed PMID: 2416788.
8: Slavik M, Blanc O, Smith KJ, Slavik J. 6-azauridine triacetate induced hyper beta-alaninemia and its decrease by administration of pyridoxine. J Nutr Sci Vitaminol (Tokyo). 1983 Oct;29(5):631-5. PubMed PMID: 6198500.
9: Slavik M, Smith KJ, Blanc O. Decrease of serum pyridoxal phosphate levels and homocystinemia after administration of 6-azauridine triacetate and their prevention by administration of pyridoxine. Biochem Pharmacol. 1982 Dec 15;31(24):4089-92. PubMed PMID: 6186258.
10: McDonald CJ. The uses of systemic chemotherapeutic agents in psoriasis. Pharmacol Ther. 1981;14(1):1-24. Review. PubMed PMID: 7033998.
11: Groth O. [Cytostatic therapy of psoriasis]. Lakartidningen. 1979 Oct 24;76(43):3770-1. Swedish. PubMed PMID: 583353.
12: Raab W, Gmeiner B, Muckenhuber P. Azaribine (triacetyl-6-azauridine) in psoriasis. Screening by in vitro methods. Arch Dermatol Res. 1977 Dec 27;260(3):257-9. PubMed PMID: 203231.
13: Doolittle CH, McDonald CJ, Calabresi P. Pharmacological studies of neurotoxicity in patients with psoriasis treated with azaribine, utilizing high-pressure liquid chromatography. J Lab Clin Med. 1977 Nov;90(5):773-85. PubMed PMID: 578521.
14: Kovach JS. High-resolution chromatography provides the answer to the 15-year-old problem of azaribine toxicity. J Lab Clin Med. 1977 Nov;90(5):771-2. PubMed PMID: 578520.
15: Shupack JL, Grieco AJ, Epstein AM, Sansaricq C, Snyderman SE. Azaribine, homocystinemia, and thrombosis. Arch Dermatol. 1977 Sep;113(9):1301-2. PubMed PMID: 578401.
16: Grieco AJ. Homocystinuria: pathogenetic mechanisms. Am J Med Sci. 1977 Mar-Apr;273(2):120-32. Review. PubMed PMID: 324277.
17: Cornell RC, Milstein HG, Fox RM, Stoughton RB. Anemia of azaribine in the treatment of psoriasis. Arch Dermatol. 1976 Dec;112(12):1717-23. PubMed PMID: 1036874.
18: Bergstresser PR, Schreiber SH, Weinstein GD. Systemic chemotherapy for psoriasis: a national survey. Arch Dermatol. 1976 Jul;112(7):977-81. PubMed PMID: 947151.
19: Moschella SL. Chemotherapy of psoriasis: ten years of experience. Int J Dermatol. 1976 Jun;15(5):373-8. PubMed PMID: 946966.
20: Guidelines for use of azaribine in treatment of psoriasis. Arch Dermatol. 1976 Mar;112(3):388-90. PubMed PMID: 946586.